molecular formula C14H16N2 B3055268 1,2-Bis(4-methylphenyl)hydrazine CAS No. 637-47-8

1,2-Bis(4-methylphenyl)hydrazine

Cat. No.: B3055268
CAS No.: 637-47-8
M. Wt: 212.29 g/mol
InChI Key: AMRKNJUDRORQMI-UHFFFAOYSA-N
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Description

1,2-Bis(4-methylphenyl)hydrazine: is an organic compound with the molecular formula C14H16N2 . It is a derivative of hydrazine, where two 4-methylphenyl groups are attached to the nitrogen atoms. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Scientific Research Applications

1,2-Bis(4-methylphenyl)hydrazine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-methylphenyl)hydrazine can be synthesized through the reduction of 1,2-bis(4-methylphenyl)diazene using hydrazine hydrate. The reaction typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(4-methylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of 1,2-bis(4-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. In biological systems, it can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1,2-Bis(2-bromo-4-methylphenyl)hydrazine
  • 1,2-Bis(4-chlorophenyl)hydrazine
  • 1,2-Bis(4-nitrophenyl)hydrazine

Comparison: 1,2-Bis(4-methylphenyl)hydrazine is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., bromine, chlorine, nitro groups), it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,2-bis(4-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKNJUDRORQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NNC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40980014
Record name 1,2-Bis(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-47-8
Record name NSC86544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40980014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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